5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Overview
Description
5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups attached to the nitrogen atoms at the 2 and 4 positions
Preparation Methods
The synthesis of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-methoxyaniline in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the 4-methoxyphenyl groups. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Chemical Reactions Analysis
5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the methoxy groups.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methoxy groups can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2,4-diamino-5-fluoropyrimidine derivatives: These compounds also contain a fluorine atom at the 5-position of the pyrimidine ring and have been studied for their potential as kinase inhibitors.
2,4-bisanilinopyrimidine derivatives: These compounds have similar structural features and have been explored for their potential as aurora kinase inhibitors.
The uniqueness of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine lies in its specific substitution pattern and the presence of the 4-methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-24-14-7-3-12(4-8-14)21-17-16(19)11-20-18(23-17)22-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMPKZLVZFPNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355481 | |
Record name | 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312616-70-9 | |
Record name | 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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